(-)-beta-Butyrolactone

描述

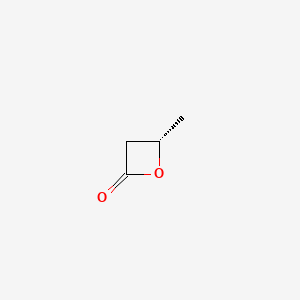

Structure

3D Structure

属性

IUPAC Name |

(4S)-4-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLMSFRWBPUSK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-82-4 | |

| Record name | beta-Butyrolactone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-BUTYROLACTONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25Z9LJI75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Enantioselective Production of Beta Butyrolactone

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods offer a powerful strategy for the enantioselective production of (-)-beta-butyrolactone, primarily through the kinetic resolution of a racemic mixture. This approach leverages the high stereoselectivity of enzymes to preferentially react with one enantiomer, allowing the other to be isolated in high purity.

A prominent example is the kinetic resolution of racemic (R,S)-β-butyrolactone using lipase (B570770) B from Candida antarctica (CALB). nih.gov In this process, the enzyme selectively catalyzes the ring-opening of the (S)-enantiomer with an alcohol, such as methanol, leaving the desired (R)-(-)-β-butyrolactone unreacted and therefore optically pure. nih.govunife.it Detailed kinetic analysis of this resolution has shown that CALB exhibits a high enantiomeric ratio (E-value) of 198 when the reaction is conducted in methyl tert-butyl ether at 45 °C. nih.gov This high E-value signifies excellent separation efficiency between the two enantiomers. The studies also identified that the alcohol (methanol) and the resulting methyl ester products act as competitive inhibitors for the enzyme. nih.gov Thermodynamic analysis suggests that the discrimination between the enantiomers at the transition state is driven by entropy. nih.gov

Immobilization of the lipase on polymeric supports like Amberlite XAD-7 has been shown to simplify product recovery and maintain enzyme activity. researchgate.net Chemoenzymatic strategies have also been applied to synthesize related chiral lactones, such as (S)-γ-hydroxymethyl-α,β-butenolide, from biomass-derived levoglucosenone (B1675106) through a lipase-mediated Baeyer–Villiger oxidation, underscoring the versatility of this approach. rsc.orgrsc.org

| Enzyme | Process | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Selective ring-opening of (S)-β-butyrolactone with methanol | Achieves high enantiomeric ratio (E=198). The desired (R)-β-butyrolactone is recovered. Methanol and the ester byproduct act as competitive inhibitors. | nih.gov |

| Lipase OF | Hydrolysis of (S)-beta-benzoyloxy-gamma-butyrolactone | Immobilization on Amberlite XAD-7 simplifies recovery and maintains enzyme stability. | researchgate.net |

Asymmetric Catalytic Syntheses from Precursor Molecules

Asymmetric catalysis provides direct routes to enantiomerically pure β-butyrolactone from various precursor molecules, avoiding the 50% theoretical yield limit of kinetic resolutions. These methods rely on chiral metal complexes to control the stereochemical outcome of the reaction.

Chiral Aluminum Complex Catalysis for (S)-beta-Butyrolactone

The enantioselective synthesis of (S)-β-butyrolactone can be achieved through the reaction of ethanal (acetaldehyde) and ethenone (ketene) in the presence of a chiral aluminum complex. wikipedia.org In a highly efficient process, ketene (B1206846), which can be generated in-situ from acetyl bromide using a Hünig's base, reacts enantioselectively to yield (S)-β-butyrolactone. wikipedia.orgwikiwand.com This method has been reported to produce the target lactone in 92% yield with an excellent enantiomeric excess (ee) of over 98%. wikipedia.orgwikiwand.com A related catalyst system, [(salph)Al(THF)₂][Co(CO)₄], has been used for the carbonylation of (R)-propylene oxide to (R)-β-butyrolactone with 95% yield and retention of configuration, demonstrating the utility of aluminum-based catalysts in stereoselective lactone synthesis. wikipedia.orgresearchgate.net

| Catalyst Type | Precursors | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Aluminum Complex | Ethenone (from Acetyl Bromide) | 92% | >98% | wikipedia.orgwikiwand.com |

Ruthenium BINAP Catalysis for (R)-beta-Butyrolactone

For the synthesis of the opposite enantiomer, (R)-β-butyrolactone, the asymmetric hydrogenation of diketene (B1670635) is a well-established method. wikipedia.orgwikiwand.com This reaction employs a chiral catalyst composed of ruthenium and the ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). wikipedia.orgcapes.gov.br The hydrogenation of diketene using a Ru-BINAP catalyst proceeds with high selectivity (97%) and yields optically active (R)-β-butyrolactone with a 92% enantiomeric excess. wikipedia.orgwikiwand.com This catalytic system is highly effective for converting the prochiral diketene into a specific chiral lactone. capes.gov.br

| Catalyst System | Precursor | Selectivity | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium-BINAP | Diketene | 97% | 92% | wikipedia.orgwikiwand.com |

Rhodium-Catalyzed Conjugate Addition in Lactone Synthesis

Rhodium catalysts have emerged as powerful tools for the stereoselective synthesis of substituted β-lactones through conjugate addition reactions. nih.govnih.gov A notable example involves the rhodium-catalyzed conjugate addition of aryl or alkenyl boronic acids to α-methylene-β-lactones. nih.govnih.gov This method provides a straightforward, one-step route to a diverse range of trans-3,4-disubstituted β-lactones. nih.gov The reaction is operationally simple, typically using 1 mol% of [Rh(cod)Cl]₂ at 60 °C, and is compatible with a wide array of functional groups on the boronic acid, including phenols, styrenes, and heterocycles. nih.gov This catalytic approach allows for the diversification of the β-lactone structure at the C-3 position. nih.gov While this method produces substituted lactones, it highlights the advanced catalytic strategies available for constructing the core β-lactone ring with high stereocontrol. nih.gov

Derivation from Renewable Feedstocks and Biomass Conversion Strategies

The imperative for sustainable chemistry has driven research into the production of chemicals from renewable resources, with biomass being a key feedstock. frontiersin.org Lactones are among the valuable platform chemicals that can be derived from biomass. umn.edu Processes have been developed to convert biomass-derived molecules like itaconic acid and levulinic acid into various lactones. frontiersin.orgresearchgate.net For instance, genetically engineered microbes can produce poly-4-hydroxybutyrate (P4HB) from renewable feedstocks like glucose, which can then be catalytically converted to gamma-butyrolactone (B3396035) (GBL). google.comgoogle.com

Synthesis from Itaconic Acid

Itaconic acid, identified by the U.S. Department of Energy as a key bio-based platform chemical, is an important starting material for producing renewable monomers. rsc.orgnsf.gov Efficient, high-yield synthetic routes have been developed to convert itaconic acid into β-methyl-α-methylene-γ-butyrolactone (βMMBL), a monomer used for high-performance bioplastics. rsc.orgrsc.org One greener synthetic route avoids the use of high-pressure hydrogen gas by employing regioselective reduction of a carboxyl group followed by catalytic hydrogen transfer reduction. rsc.org Another approach involves the selective reduction of β-monomethyl itaconate followed by acid-catalyzed cyclization. nsf.gov While these routes produce a γ-lactone, they demonstrate the successful transformation of itaconic acid into complex lactone structures, a key step in creating value-added chemicals from renewable feedstocks. researchgate.netrsc.org

| Starting Material | Key Steps | Product | Significance | Reference |

|---|---|---|---|---|

| Itaconic Acid (IA) | Regioselective reduction and catalytic hydrogen transfer | β-methyl-α-methylene-γ-butyrolactone (βMMBL) | High-yielding route that avoids expensive and high-pressure H₂ gas. | rsc.org |

| β-monomethyl itaconate (from IA) | Selective reduction and acid-catalyzed cyclization | α-methylene-γ-butyrolactone (MBL) | Demonstrates conversion of an IA derivative to a valuable monomer. | nsf.gov |

Table of Compounds

| Compound Name | Synonym(s) | Chemical Class |

|---|---|---|

| This compound | (R)-β-Butyrolactone; (R)-4-Methyl-2-oxetanone | β-Lactone |

| (S)-beta-Butyrolactone | (S)-4-Methyl-2-oxetanone | β-Lactone |

| (R,S)-beta-Butyrolactone | Racemic β-Butyrolactone | β-Lactone |

| Itaconic Acid | Methylenesuccinic acid | Dicarboxylic Acid |

| Diketene | 4-Methylene-2-oxetanone | β-Lactone / Ketene Dimer |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Chiral Ligand |

| Ethenone | Ketene | Ketene |

| Ethanal | Acetaldehyde | Aldehyde |

| Acetyl Bromide | - | Acyl Halide |

| Methanol | - | Alcohol |

| Methyl tert-butyl ether | MTBE | Ether |

| Boronic Acid | - | Organoboron Compound |

| β-methyl-α-methylene-γ-butyrolactone | βMMBL | γ-Lactone |

| α-methylene-γ-butyrolactone | MBL; Tulipalin A | γ-Lactone |

| gamma-Butyrolactone | GBL | γ-Lactone |

| Poly-4-hydroxybutyrate | P4HB | Polyester (B1180765) |

| Levoglucosenone | LGO | Anhydro Sugar |

| (S)-γ-hydroxymethyl-α,β-butenolide | HBO | Butenolide |

| Propylene Oxide | 2-Methyloxirane | Epoxide |

Routes from Diketene

Diketene is an inexpensive and readily available starting material for the production of β-butyrolactone. The most direct route involves the hydrogenation of the exocyclic double bond of the diketene molecule.

Simple hydrogenation using a palladium contact catalyst is highly efficient, providing racemic β-butyrolactone in yields as high as 93%. wikipedia.orgwikiwand.comgoogle.com A patented process specifies carrying out this hydrogenation at approximately 0°C in the presence of palladium black, which can be performed at atmospheric or elevated pressures. google.com The catalyst demonstrates long-term stability and effectiveness, a crucial factor for industrial application. google.com

However, for the production of (-)-β-butyrolactone, an enantioselective approach is necessary. This is achieved through asymmetric hydrogenation using chiral catalysts. While the asymmetric hydrogenation of diketene with a ruthenium-BINAP catalyst has been effectively used to produce the (R)-(+)-enantiomer with high selectivity (97%) and enantiomeric excess (92 e.e.), the synthesis of the (S)-(-)-enantiomer can be inferred by using the opposite enantiomer of the chiral ligand. wikipedia.orgwikiwand.com

A highly effective method for producing (S)-β-butyrolactone involves the enantioselective reaction of ethenone, the monomeric form of diketene. wikiwand.com In the presence of a specific chiral aluminum complex, ethenone reacts to yield (S)-β-butyrolactone with an impressive 92% yield and an enantiomeric excess (e.e.) greater than 98%. wikiwand.com

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Palladium on carbon | Diketene | (RS)-β-Butyrolactone | 93% | Not applicable (racemic) | wikipedia.orgwikiwand.comgoogle.com |

| Ruthenium-BINAP | Diketene | (R)-β-Butyrolactone | - | 92% | wikipedia.orgwikiwand.com |

| Chiral Aluminium Complex | Ethenone | (S)-β-Butyrolactone | 92% | >98% | wikiwand.com |

Stereoselective Transformations from Related Chiral Precursors

An alternative strategy to de novo asymmetric synthesis is the conversion of readily available chiral molecules into (-)-β-butyrolactone, where the stereochemistry of the final product is dictated by the starting material. This approach leverages the "chiral pool" to achieve high enantiopurity.

One of the most prominent examples is the stereospecific carbonylation of epoxides. The carbonylation of (R)-2-methyloxirane (propylene oxide) using a specialized homogeneous catalyst, [(salph)Al(THF)₂][Co(CO)₄], proceeds with retention of configuration to deliver (R)-β-butyrolactone in 95% yield. wikipedia.org This highly efficient transformation, developed by Geoffrey Coates, operates at 50°C and approximately 60 bar of carbon monoxide pressure. wikipedia.org By applying this methodology to the opposite enantiomer, (S)-2-methyloxirane, one can stereospecifically synthesize the target (-)-(S)-β-butyrolactone. The mechanism relies on a catalyst that combines a Lewis acidic aluminum cation with a nucleophilic cobaltate anion, enabling selective carbonylation under relatively mild conditions. nih.gov

Other stereoselective methods reported for the synthesis of substituted butyrolactones can also be adapted. For instance, strategies involving Sharpless dihydroxylation followed by cyclization can establish the required stereocenters on an appropriate olefin precursor. acs.org Biocatalysis also presents a powerful tool; yeast-mediated stereoselective reduction of related keto-lactones has been shown to produce chiral hydroxy-lactones with high optical purity, demonstrating the potential of enzymatic transformations in this field. mdpi.com

| Chiral Precursor | Reaction Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| (S)-2-Methyloxirane | Carbonylation | [(salph)Al(THF)₂][Co(CO)₄] | Retention of stereochemistry | wikipedia.org |

| Acyclic olefin | Dihydroxylation-Cyclization | Sharpless Dihydroxylation Reagents | Creates stereocenters from a prochiral substrate | acs.org |

| α-Acetyl-γ-butyrolactone | Biocatalytic Reduction | Yeast (e.g., Yarrowia lipolytica) | High stereoselectivity under mild conditions | mdpi.com |

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical production level requires careful optimization of reaction parameters and consideration of process scalability. For the synthesis of (-)-β-butyrolactone, key factors include catalyst efficiency, reaction conditions, and catalyst separation and recycling.

In the hydrogenation of diketene using a palladium catalyst, the reaction is typically run at a low temperature (around 0°C) to minimize side reactions and inhibit the polymerization of the sensitive diketene starting material. google.com The use of an inert solvent as a diluent is also beneficial. google.com A significant advantage of this heterogeneous catalytic process is the long-term stability of the palladium catalyst, which reportedly shows no exhaustion even after prolonged use, simplifying catalyst recycling and reducing costs on a larger scale. google.com

For homogeneous catalytic systems, such as the Coates catalyst used in epoxide carbonylation, scalability presents a different set of challenges. wikipedia.orgnih.gov While these catalysts offer exceptional activity and selectivity, their separation from the product mixture and subsequent recycling can be difficult and costly, limiting their industrial application. nih.gov Research efforts are therefore directed towards developing heterogeneous polymer-supported or porous framework-based analogues of these catalysts. wikipedia.orgnih.gov Such heterogeneous systems aim to combine the high selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse, with some recent developments achieving yields up to 96%. wikipedia.org

Process optimization often involves a systematic screening of variables. For instance, in related organocatalyzed reactions, parameters such as temperature, solvent polarity, and catalyst loading are critical. acs.org A temperature screening might reveal an optimal point that maximizes reaction rate while preventing catalyst or product degradation. acs.org Furthermore, modern continuous-flow synthesis offers a promising path to scalability. rsc.org By optimizing parameters like residence time, temperature, and reactant concentration in a flow reactor, processes can be made safer, more efficient, and more easily scalable than traditional batch processes. rsc.org

| Parameter | Consideration for Optimization & Scalability | Example/Context | Reference |

|---|---|---|---|

| Catalyst Type | Heterogeneous catalysts are generally easier to separate and recycle, aiding scalability. | Palladium black in diketene hydrogenation; developing heterogeneous versions of carbonylation catalysts. | google.comnih.gov |

| Temperature | Balancing reaction rate with the stability of reactants, products, and catalysts. | Diketene hydrogenation is run at 0°C to prevent polymerization. | google.com |

| Pressure | Higher pressure can increase reaction rates but requires specialized equipment. | Epoxide carbonylation at ~60 bar CO; diketene hydrogenation can be run at atmospheric or higher pressure. | wikipedia.orggoogle.com |

| Catalyst Loading | Minimizing catalyst amount reduces cost without significantly compromising yield or reaction time. | Optimization studies in organocatalysis aim to find the lowest effective catalyst-to-monomer ratio. | acs.org |

| Solvent | Affects solubility, reaction rate, and can simplify purification. | Using an inert solvent to dilute diketene during hydrogenation. | google.com |

| Process Type | Continuous-flow processes can offer better control, safety, and scalability over batch reactions. | Optimization of residence time and concentration in flow synthesis. | rsc.org |

Mechanistic Insights and Catalysis in Ring Opening Polymerization Rop of Beta Butyrolactone

Overview of ROP Modalities for (-)-beta-Butyrolactone

The polymerization of β-butyrolactone can proceed through several distinct mechanistic pathways, largely dictated by the type of initiator employed. These modalities include:

Anionic Ring-Opening Polymerization (AROP): Often characterized by complex initiation steps, AROP can proceed via different cleavage pathways of the lactone ring. The active propagating species are typically carboxylate anions. This method has been extensively studied for producing both atactic and stereoregular PHB.

Cationic Ring-Opening Polymerization: Initiated by strong acids, this pathway allows for the synthesis of low-molecular-weight PHB with living hydroxyl chain ends, which can be used to create block copolymers.

Coordination-Insertion Polymerization: This method, often employing metal complexes as catalysts, is a promising route for achieving controlled polymerization and producing PHB with specific architectures.

The choice of modality significantly impacts the polymer's molecular weight, polydispersity, and tacticity. Anionic polymerization, while challenging, has been a focus of research for creating functionalized polyesters and copolymers.

Anionic Polymerization Mechanisms and Kinetics

The anionic ring-opening polymerization (AROP) of β-butyrolactone is a nuanced process, sensitive to the initiator, solvent, and temperature. The kinetics of the chain propagation reaction are generally independent of the initiator used, as carboxylate anions are the common growing species in these polymerizations. However, the initiation mechanism is highly dependent on the properties of the initiator.

O-Acyl and O-Alkyl Cleavage Pathways

The ring-opening of the β-butyrolactone monomer can occur via two distinct pathways, determined by the site of nucleophilic attack on the lactone ring.

O-Acyl Cleavage: In this pathway, the nucleophile attacks the carbonyl carbon (C=O). This cleavage of the acyl-oxygen bond results in the formation of an alkoxide as the active chain-end group.

O-Alkyl Cleavage: This pathway involves a nucleophilic attack on the β-carbon in the ring, leading to the cleavage of the alkyl-oxygen bond. This results in a carboxylate propagating species.

Structural studies have confirmed that regardless of the specific anionic initiator used, the propagation stage in the anionic polymerization of β-butyrolactone consistently proceeds through active carboxylate centers, indicating a predominance of the O-alkyl cleavage pathway during propagation.

Initiation via Alpha-Proton Abstraction and Enolate Formation

A significant initiation pathway, particularly with strong, non-nucleophilic bases, involves the abstraction of an acidic proton from the α-carbon of the β-butyrolactone monomer. This mechanism proceeds as follows:

A strong base abstracts a proton from the carbon adjacent to the carbonyl group.

This abstraction leads to the formation of a monomer enolate.

The unstable enolate can then rearrange, leading to the formation of a crotonate species.

This newly formed crotonate salt then acts as the true initiator for the polymerization, which proceeds with a carboxylate active group.

This mechanism has been observed with initiators like potassium naphthalenide and potassium hydride, often used in conjunction with crown ethers. The result is a polyester (B1180765) chain that is functionalized with an unsaturated crotonate end group.

Role of Crown Ethers and Cryptands

Crown ethers and cryptands play a crucial role in facilitating the anionic polymerization of β-butyrolactone, which is otherwise a dormant monomer in this context. Their primary functions are:

Cation Sequestration: These macrocyclic ligands effectively complex with the metal counter-ion (e.g., K+) of the initiator. This sequestration separates the cation from the anionic initiating and propagating species.

Enhanced Reactivity: The resulting "naked" or more loosely associated anion is significantly more reactive and nucleophilic, allowing it to efficiently initiate polymerization.

The essential role of these additives was discovered when it was found that a homogeneous solution of potassium in THF, formed by reacting a crown ether (like 18-crown-6) with a potassium mirror, could effectively polymerize β-butyrolactone. Similarly, alkali metal naphthalenides require complexation with crown ethers or cryptands to become effective initiators for the ROP of BBL.

Effect of Initiator Basicity and Nucleophilicity on Mechanism

The balance between the basicity and nucleophilicity of the initiator is a critical factor that dictates the initiation pathway in the AROP of β-butyrolactone. The initiator can behave as a strong nucleophile, a weak nucleophile, or a Brønsted base, each leading to different polymer end groups.

| Initiator Type | Predominant Action | Site of Attack | Initiation Pathway | Resulting Initial Group |

| Strong Nucleophiles (e.g., alkoxides) | Nucleophilic Attack | Carbonyl Carbon (C2) | O-Acyl cleavage followed by elimination | Hydroxy |

| Weak Nucleophiles (e.g., carboxylates) | Nucleophilic Attack | β-Carbon (C4) | O-Alkyl cleavage (SN2 mechanism) | Phenoxy (with phenoxide initiators) |

| Strong Bases (e.g., naphthalenides) | Proton Abstraction | α-Carbon (C3) | Enolate formation and rearrangement | Crotonate |

This table summarizes the influence of initiator properties on the initiation mechanism of β-butyrolactone AROP, as detailed in research using sodium phenoxide derivatives.

For instance, studies with a series of sodium phenoxide derivatives showed that the initiator's properties directly influence the ratio of different initial groups (hydroxy, phenoxy, and crotonate) in the resulting polymer chains. However, in all cases, the subsequent chain growth proceeds via carboxylate active centers.

Cationic Polymerization Pathways and Reactivity

The cationic ring-opening polymerization of this compound offers a distinct pathway for synthesizing polyhydroxybutyrates, typically yielding polymers with lower molecular weights compared to other methods. This modality is initiated by strong acids, with trifluoromethanesulfonic acid (HOTf) being a particularly effective catalyst.

Key features of the cationic polymerization of BBL include:

Selective O-Acyl Cleavage: Unlike the varied pathways in anionic polymerization, the cationic route proceeds selectively through O-acyl bond cleavage. This controlled ring-opening minimizes side reactions like crotonization, which can occur under basic conditions.

Living Hydroxyl Chain Ends: The polymerization results in polymers with living hydroxyl terminal groups. This "living" nature means the polymerization can be reinitiated upon the addition of more monomer or a different monomer.

Block Copolymer Synthesis: The presence of hydroxyl-terminated PBL chains allows them to act as macroinitiators for the ROP of other cyclic esters, such as ε-caprolactone (ε-CL). This enables the synthesis of well-defined block copolymers like PBL-b-PCL.

Research using trifluoromethanesulfonic acid has demonstrated the ability to produce PBL with controlled molecular weights (up to 8200 g mol⁻¹) and narrow molecular weight distributions (Đ < 1.25). The reactivity of this system allows for the creation of various complex block copolymer architectures.

| Initiator | Mn (g mol⁻¹) | Polydispersity (Đ) | Key Feature |

| Trifluoromethanesulfonic acid (HOTf) | < 8,200 | < 1.25 | Controlled polymerization, living hydroxyl ends |

This table presents typical results for the cationic ROP of β-butyrolactone initiated by trifluoromethanesulfonic acid.

Coordination-Insertion Polymerization via Metal Catalysts

Coordination-insertion polymerization is a predominant mechanism in the ROP of cyclic esters, including this compound, utilizing a variety of metal-based catalysts. This mechanism typically involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, leading to chain propagation.

Zinc-based catalysts have garnered significant attention for the ROP of β-butyrolactone due to zinc's earth abundance and low toxicity. A notable example is the use of β-diiminate zinc alkoxide initiators, which facilitate the rapid and controlled polymerization of β-butyrolactone under mild conditions. End-group analysis of the resulting poly(3-hydroxybutyrate) (PHB) confirms that the polymerization proceeds via a coordination-insertion mechanism, where complexes of the form (BDI)ZnOCH(Me)CH₂CO₂R are the active species. rsc.orgrsc.org Kinetic studies have revealed that the propagation is first-order in both the monomer and the zinc alkoxide initiator concentration, suggesting a monometallic active species. rsc.org

Various zinc complexes with different ligand architectures have been developed to control the polymerization process. For instance, zinc complexes supported by diaminophenolate ancillary ligands have shown high activity and the ability to produce syndio-rich PHB. researchgate.net The steric bulk of the ligand framework has been found to influence the stereoselectivity of the polymerization. Thioether-amide ligands have also been employed to develop zinc catalysts that are active in the ROP of rac-β-butyrolactone in the presence of an alcohol co-initiator. rsc.org DFT calculations have provided insights into the reaction pathway, suggesting that the alcohol facilitates the formation of an alcoholate derivative that initiates the polymerization, which then proceeds through the classical coordination-insertion mechanism. rsc.org

Table 1: Performance of Selected Zinc Catalysts in the ROP of rac-β-Butyrolactone

| Catalyst/Initiator | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (g/mol) | PDI | Tacticity (Pr) |

|---|---|---|---|---|---|---|---|

| (BDI-1)ZnOⁱPr | 200 | Room Temp | 1 | 90 | >100,000 | Narrow | - |

| Thioether-amide Zn Complex | 100 | 80 | 1 | >99 | - | Narrow | - |

| Diaminophenolate Zn Complex | 2000 | - | <0.5 | - | - | - | 0.55 - 0.75 |

Data compiled from multiple sources. rsc.orgresearchgate.netrsc.org

Yttrium complexes, particularly those bearing bis(phenolate) ligands, have emerged as highly active and stereoselective catalysts for the ROP of β-butyrolactone. These systems also operate through a coordination-insertion mechanism, which has been confirmed by end-group analysis of the resulting polymers, revealing isopropoxide and hydroxyl end groups when an isopropoxide initiator is used. acs.orgnih.gov

Yttrium pyridine-bis(phenolate) complexes have been synthesized and demonstrated to be active initiators for the ROP of racemic β-butyrolactone. umons.ac.be The performance of these catalysts in terms of activity and stereoselectivity can be modulated by the ligand structure. Furthermore, amino-alkoxy-bis(phenolate)-yttrium complexes have been utilized to produce syndiotactically enriched PHBs. frontiersin.org The stereocontrol in these systems is often governed by a chain-end control mechanism. The nature of the ortho-substituents on the phenolate rings has a significant impact on both the rate of polymerization and the degree of stereocontrol. frontiersin.org DFT computations have suggested that stabilizing interactions, such as C-H···π interactions between the growing polymer chain and the ligand, can play a crucial role in determining the stereoselectivity. frontiersin.org

Table 2: Polymerization of rac-β-Butyrolactone with Yttrium Bis(phenolate) Catalysts

| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (g/mol) | PDI | Tacticity (Pr) |

|---|---|---|---|---|---|---|---|---|

| {ONOMe,Cumyl}YN(SiHMe₂)₂(Et₂O) | 100 | Toluene | 20 | 0.5 | 98 | 9,100 | 1.12 | 0.73 |

| (salan)Y(III) complex | 200 | C₆D₆ | 20 | 0.5 | 80 | - | Narrow | Syndiotactic-enriched |

Data compiled from multiple sources. nih.govumons.ac.benih.gov

Salan-type ligands, which are tetradentate aminophenolate ligands, when complexed with rare-earth metals like yttrium, provide highly effective and stereoselective catalysts for the ROP of racemic β-butyrolactone. nih.govchinesechemsoc.org A significant advantage of these systems is the ability to generate the active catalyst in situ by simply mixing a suitable yttrium precursor with the salan pro-ligand, which circumvents the need for complex catalyst isolation. chinesechemsoc.orgnih.gov

The stereochemical outcome of the polymerization is highly dependent on the steric and electronic properties of the substituents on the salan ligand framework. By judiciously modifying the ortho-substituents on the phenolate rings, it is possible to switch the stereoselectivity to produce either isotactic (Pm up to 0.92) or syndiotactic (Pr up to 0.91) PHB. nih.gov This high degree of stereocontrol is attributed to an enantiomorphic site control mechanism. Non-covalent interactions between the monomer and the ligand, particularly involving the amine functionality of the salan backbone, have been shown to be crucial for achieving high isoselectivity. nih.gov The addition of non-covalent interaction inhibitors can disrupt this stereocontrol.

Table 3: Stereoselective ROP of rac-β-Butyrolactone with In Situ Generated Yttrium Salan Catalysts

| Pro-ligand Ortho-substituent | Temperature (°C) | Conversion (%) | Mn (kg/mol) | PDI | Tacticity (Pm/Pr) |

|---|---|---|---|---|---|

| Bulky Phenyl Group | Room Temp | >99 | 47 | 1.15 | Pm = 0.83 |

| Less Bulky Propyl Group | Room Temp | >99 | 52 | 1.13 | Pr = 0.72 |

| - | 0 | - | - | - | Pm up to 0.96 |

| - | - | - | - | - | Pr up to 0.91 |

Data compiled from multiple sources. nih.gov

Organocatalytic ROP Systems

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for mediating the ROP of cyclic esters. These systems offer advantages such as lower toxicity and reduced environmental impact.

The strong organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective organocatalyst for the ROP of β-butyrolactone. nih.gov The polymerization can be controlled to produce PHBs with defined molecular weights and narrow molecular weight distributions. nih.gov

The mechanism of TBD-catalyzed ROP of β-butyrolactone has been a subject of investigation. It is now understood that the polymerization is majorly initiated by crotonate anions, which are formed through the basic activation of β-butyrolactone by TBD. rsc.org This contrasts with earlier proposals of N-acyl-α,β-unsaturated TBD species as the primary initiators. The TBD, in its protonated form (TBDH+), acts as a counterion to the growing carboxylate chain end. rsc.org This process leads to the formation of α,ω-crotonate functionalized PHBs.

Table 4: TBD-Mediated Polymerization of β-Butyrolactone

| Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (g/mol) | PDI |

|---|---|---|---|---|---|

| 50 | 60 | 8 | - | ~7,500 | ~1.2 |

| 50 | 60 | 48 | - | ~10,000 | ~1.3 |

| - | 60 | - | - | up to 21,500 | Narrow |

Enzymatic Polymerization Processes

Enzymatic polymerization offers a green and highly selective route to polyesters under mild reaction conditions. Lipases and other hydrolases have been successfully employed as catalysts for the ROP of lactones.

The ROP of β-butyrolactone can be catalyzed by various enzymes, including lipases and PHB depolymerase. nih.govresearchgate.net Lipases, such as porcine pancreatic lipase (B570770) (PPL) and Candida cylindracea lipase (CC), have been shown to polymerize β-butyrolactone in bulk at temperatures ranging from 60 to 100 °C, yielding both cyclic and linear poly(3-hydroxybutyrate)s with weight-average molecular weights up to 7,300 g/mol . nih.gov

PHB depolymerase from Pseudomonas stutzeri has also been found to catalyze the polymerization of β-butyrolactone, representing the reverse reaction of its natural hydrolytic function. researchgate.net Interestingly, the substrate-binding domain of the enzyme was found to be non-essential for the polymerization activity. researchgate.net The active site for this catalysis is a serine residue within the conserved pentapeptide "lipase box". researchgate.net The enzymatic ROP mechanism is believed to proceed through the formation of an acyl-enzyme intermediate.

Table 5: Enzymatic Polymerization of β-Butyrolactone

| Enzyme | Monomer | Conditions | Time (d) | Conversion (%) | Mw (g/mol) |

|---|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | (R,S)-BL | Bulk, 80 °C | 5 | 78 | 4,200 |

| Candida cylindracea Lipase (CC) | (R,S)-BL | Bulk, 80 °C | 5 | 71 | 3,900 |

| PHB Depolymerase | (R,S)-BL | - | - | - | - |

Data compiled from multiple sources. nih.govresearchgate.net

Catalyst Design and Performance in Precision Polymer Synthesis

The design of the catalyst is a key factor in achieving a controlled polymerization of this compound, influencing the polymer's molecular weight, dispersity, and microstructure.

The stereochemistry of the polymer chain can be meticulously controlled through the rational design of chiral ligands for the metal catalyst. The use of enantiopure ligands allows for the selective polymerization of one enantiomer from a racemic mixture of β-butyrolactone, leading to stereoregular polymers. For instance, chiral zinc catalysts supported by diaminophenolate ancillary ligands have demonstrated high activity and control in the ROP of racemic β-butyrolactone. The steric bulk of these ligands can be modulated to influence the syndiotacticity of the resulting PHB, with Pr values ranging from 0.55 to 0.75.

Rare-earth metal amide complexes stabilized by salan-type ligands have also been employed for the ROP of racemic β-butyrolactone. The substituents on the ligand framework play a critical role in determining the stereoselectivity of the polymerization. By altering the substituents on the bridging amine groups of the salan ligand from aromatic to aliphatic, the selectivity can be switched from producing isotactic to syndiotactic PHB.

The following table summarizes the effect of ligand design on the stereocontrol of β-butyrolactone polymerization:

| Catalyst System | Ligand Type | Resulting Polymer Tacticity | Key Finding |

| Zinc Complexes | Diaminophenolate | Syndio-rich | Steric hindrance of the ligand influences stereoselectivity. uq.edu.au |

| Rare-earth Metal Amide Complexes | Salan-type | Isotactic or Syndiotactic | Substituents on the ligand framework can switch stereoselectivity. |

Bifunctional catalysts, which possess both a nucleophilic and an electrophilic or Lewis acidic site, can offer enhanced control over the ROP of β-butyrolactone. These catalysts can activate both the monomer and the initiator/propagating chain end simultaneously, leading to a more controlled polymerization. A series of bifunctional organoboron catalysts have been explored for the ROP of racemic β-butyrolactone. These catalysts, featuring different frameworks and nucleophiles, have shown the ability to produce PHBs with excellent selectivity (>99%). nih.gov The catalytic modular design of these organoboron systems allows for convenient tuning of their steric and electronic properties to optimize polymerization control. researchgate.net

The choice of initiator significantly impacts the kinetics of the polymerization and the microstructure of the resulting polymer. The basicity and nucleophilicity of the initiator are critical factors that determine the mechanism of the ring-opening reaction. For instance, in the anionic ROP of β-butyrolactone initiated by sodium phenoxides, the initiator can act as a strong nucleophile, a weak nucleophile, or a Brønsted base. lu.se This leads to the formation of polyesters with different initial groups, such as hydroxy, phenoxy, and crotonate, depending on the site of nucleophilic attack on the β-butyrolactone molecule. lu.se

The kinetics of the initiation reaction are directly affected by the initiator's properties, while the propagation reaction rate is generally independent of the initiator once the propagating species (carboxylate anions) are formed. lu.se In some systems, such as those using zinc alkoxide complexes, an alcohol can act as a co-initiator and chain transfer agent in an "immortal" ROP process. This allows for the synthesis of a large number of polymer chains per metal center, enabling the production of PHBs with controlled molecular weights from very low catalyst loadings.

Control over Polymer Microstructure and Architecture

The ability to control the microstructure and architecture of PHB is essential for tuning its physical and mechanical properties to suit various applications.

The arrangement of the stereocenters along the polymer chain, known as tacticity, has a profound effect on the material properties of PHB.

Isotactic PHB , where all the stereocenters have the same configuration, is a highly crystalline material with a high melting point. This is the form of PHB produced naturally by bacteria.

Syndiotactic PHB , with alternating stereocenters, exhibits different crystalline structures and properties compared to its isotactic counterpart. Yttrium catalysts have been shown to be effective in producing syndiotactic-enriched PHB from racemic β-butyrolactone. acs.org

Atactic PHB , with a random arrangement of stereocenters, is an amorphous material. Zinc catalysts can be used in an "immortal" ROP process to produce atactic PHB.

The table below illustrates the influence of catalyst systems on the tacticity of the resulting PHB:

| Catalyst Metal | Ligand Type | Resulting Tacticity | Reference |

| Zinc | Diaminophenolate | Syndio-rich | uq.edu.au |

| Yttrium | Bis(phenolate) | Syndiotactic-enriched | acs.org |

| Zinc | β-diiminate/Alcohol | Atactic |

To further tailor the properties of PHB, block and graft copolymerization strategies are employed to create novel polymer architectures.

Block Copolymers:

Block copolymers containing PHB segments can be synthesized by the sequential addition of different monomers. For instance, block copolymers of (R,S)-β-butyrolactone and ε-caprolactone have been synthesized by combining anionic and coordinative ROP. acs.org The resulting copolymers have a totally amorphous, atactic polybutyrolactone block and a semicrystalline polycaprolactone block. acs.org The block polymerization of β-butyrolactone with β-propiolactone has also been achieved using potassium solutions in the presence of a crown ether, yielding block copolymers with predictable molar masses and compositions. proquest.comnih.gov Furthermore, living poly(BBL) with carboxylate active centers has been used to initiate the polymerization of pivalolactone, forming diblock copolymers. nih.govencyclopedia.pub

Graft Copolymers:

Graft copolymers with PHB side chains can be prepared through various techniques. One approach involves the synthesis of poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymers using a combination of free-radical polymerization, ring-opening polymerization, and "click" chemistry. In this method, a poly(4-vinylbenzyl chloride) backbone is first synthesized and then functionalized with azide groups. Separately, propargyl-terminated poly(β-butyrolactone) is prepared via ROP. The two polymer chains are then "clicked" together to form the graft copolymer. ias.ac.in Another strategy involves the anionic grafting of β-butyrolactone onto a poly(methyl methacrylate) backbone. acs.org

Cyclic and Branched Polymer Architectures

The synthesis of non-linear polymer architectures, such as cyclic and branched structures, from this compound allows for the tailoring of the physical and mechanical properties of poly(3-hydroxybutyrate) (P3HB). These advanced topologies can influence characteristics like crystallinity, degradation rate, and solution viscosity.

Cyclic Polymer Architectures: The synthesis of cyclic polymers via ring-opening polymerization (ROP) is a sophisticated strategy that typically relies on a "back-biting" or end-to-end cyclization mechanism, where the active chain end attacks the ester group at the opposite end of the same polymer chain, displacing the catalyst and forming a cyclic macromolecule. While the synthesis of cyclic P3HB has been achieved from racemic β-butyrolactone using specific catalysts, such as amido-oxazolinate zinc complexes which can favor intramolecular transesterification (cyclization) over intermolecular propagation, detailed research findings focusing exclusively on the synthesis of cyclic polymers from enantiopure this compound are not extensively documented in the reviewed literature. The challenge lies in precisely controlling the catalytic activity to promote the desired end-to-end cyclization while suppressing competing intermolecular propagation and linear polymer formation.

Branched Polymer Architectures: Branched or graft copolymers incorporating P3HB have been successfully synthesized, primarily through anionic ring-opening polymerization. These methods offer pathways to novel materials with unique properties derived from the combination of different polymer backbones and grafts. Two primary strategies are employed: "grafting from" and "grafting through."

The "grafting from" approach involves using a polymer backbone that has been modified to contain initiating sites. From these sites, the polymerization of this compound is initiated, leading to the growth of P3HB side chains. A notable example is the synthesis of poly(methyl methacrylate)-graft-poly(3-hydroxybutyrate) (PMMA-g-P3HB). In this method, a PMMA backbone is partially saponified to create potassium carboxylate anions along the chain. These anionic sites, often complexed with a crown ether like 18-crown-6 to enhance reactivity, act as macroinitiators for the anionic ROP of β-butyrolactone. The resulting graft copolymer possesses a PMMA backbone with pendant P3HB chains.

The "grafting through" technique involves the synthesis of a P3HB macromonomer with a polymerizable end group, such as a methacrylate group. This macromonomer is then copolymerized with another monomer (e.g., methyl methacrylate) via methods like Atom Transfer Radical Polymerization (ATRP). This results in a polymer backbone (e.g., PMMA) with pre-formed P3HB chains incorporated as the grafts.

These synthetic routes allow for the creation of copolyesters with designed architectures, leading to materials with tailored properties for specific applications.

Thermodynamics and Kinetics of Ring-Opening Polymerization

The polymerizability of a cyclic monomer is governed by the change in Gibbs free energy (ΔG_p) during the conversion of the monomer to the polymer. The relationship is described by the equation:

ΔG_p = ΔH_p - TΔS_p

where ΔH_p is the enthalpy of polymerization, ΔS_p is the entropy of polymerization, and T is the absolute temperature. For polymerization to be thermodynamically favorable, ΔG_p must be negative.

Thermodynamics: The ring-opening polymerization of this compound is a thermodynamically favorable process, primarily driven by the significant relief of ring strain. As a four-membered lactone, β-butyrolactone possesses high ring strain energy due to the deviation of its bond angles from the ideal sp3 hybridization state. The release of this strain is the principal contributor to a large, negative enthalpy of polymerization (ΔH_p).

Table 1: Thermodynamic Parameters for the Polymerization of β-Butyrolactone at 20°C

| Parameter | Value |

|---|---|

| Enthalpy of Polymerization (ΔH_p) | -74.4 kJ/mol |

| Entropy of Polymerization (ΔS_p⁰) | -51.0 J/(mol·K) |

Kinetics: The kinetics of the ring-opening polymerization of this compound depend significantly on the catalyst or initiator system employed. However, studies using various metal-based catalysts have revealed common kinetic behaviors.

Kinetic investigations using mononuclear zirconium compounds as initiators have demonstrated a first-order dependence on the concentration of β-butyrolactone at room temperature. This indicates that the rate of polymerization is directly proportional to the concentration of the monomer. Such polymerizations often proceed in a well-controlled, living manner, characterized by narrow molecular weight distributions (polydispersity index ≈ 1.03–1.07).

Similarly, research with zinc complexes has also shown that the polymerization proceeds with a reaction order of one with respect to the monomer concentration. The linear relationship observed in pseudo-first-order kinetic plots (ln([M]₀/[M]) vs. time) confirms this first-order dependence. In some systems, such as the ROP of racemic β-butyrolactone initiated by dibutylmagnesium, the kinetics have been found to be first order with respect to both the monomer and the initiator concentrations.

Table 2: Summary of Kinetic Findings for ROP of β-Butyrolactone

| Catalyst/Initiator System | Kinetic Order (Monomer) | Kinetic Order (Initiator) | Key Observation |

|---|---|---|---|

| Zirconium-based complexes | First-order | Not specified | Living polymerization with narrow PDI |

| Zinc-based complexes | First-order | Not specified | Controlled polymerization |

| Dibutylmagnesium | First-order | First-order | Applies to racemic β-butyrolactone |

The controlled nature of these polymerizations allows for the synthesis of P3HB with predictable molecular weights and well-defined architectures.

Copolymerization Studies Involving Beta Butyrolactone

Binary and Ternary Copolymerization Systems with Other Lactones

Copolymerization of (-)-beta-butyrolactone with other lactones is a primary strategy to modify the properties of PHB. By introducing different lactone units, it is possible to disrupt the crystallinity of the PHB chain, thereby altering its melting point, glass transition temperature, and mechanical flexibility.

Binary copolymer systems are the most studied. For instance, the copolymerization of BBL with ε-caprolactone (CL) combines the properties of PHB with the flexibility and toughness of poly(ε-caprolactone) (PCL). Similarly, copolymerization with lactide (LA), the precursor to polylactic acid (PLA), can enhance the mechanical strength and modify the degradation rate. Research has also explored copolymerization with β-malolactone to introduce biologically active centers into the polymer structure. Bioresorbable materials often utilize block copolymers of BBL as a soft segment, with comonomers like ε-caprolactone, lactide, or ε-decalactone (DL) forming segments that improve both mechanical and thermal properties frontiersin.org. An yttrium-based catalytic system has been effectively used for the block copolymerization of racemic BBL with ε-decalactone, yielding syndiotactic-enriched PHB blocks frontiersin.org. While ternary systems are less common in the literature, the principles of binary copolymerization can be extended to include a third lactone monomer to further fine-tune the final properties of the resulting terpolymer.

Table 1: Examples of Binary Copolymerization Systems of this compound with Other Lactones

| Comonomer | Resulting Copolymer | Key Property Modification | Catalyst/Initiator Examples |

|---|---|---|---|

| ε-Caprolactone (CL) | Poly(3HB-co-CL) | Increased flexibility and toughness, lower crystallinity. | Anionic initiators, Coordination complexes (e.g., Tin, Zinc) |

| Lactide (LA) | Poly(3HB-co-LA) | Enhanced mechanical strength, modified degradation rate. | Zinc and Aluminum complexes |

| ε-Decalactone (DL) | Poly(3HB-co-DL) | Improved thermal properties and flexibility. | Yttrium bis(phenolate) complexes |

| β-Malolactone | Poly(3HB-co-malolactone) | Introduction of biologically active centers. | - |

| β-Propiolactone | Poly(3HB-co-propiolactone) | Formation of block copolymers with tailored properties. | Potassium solutions in THF with 18-crown-6 |

Copolymerization with Cyclic Carbonates and Anhydrides

To create polyesters with a broader range of characteristics, particularly in terms of flexibility and degradation behavior, this compound has been copolymerized with cyclic carbonates and anhydrides. These comonomers introduce carbonate or different ester linkages into the polyester (B1180765) backbone, which can alter the polymer's hydrophilicity, degradation profile, and mechanical properties.

The ring-opening copolymerization of (R)-β-butyrolactone with cyclic carbonates such as trimethylene carbonate (TMC) and 2,2-dimethyltrimethylene carbonate (DMC) has been successfully achieved using distannoxane complexes as catalysts. This method produces a new series of poly(ester-carbonate)s. The incorporation of carbonate units, such as those from TMC, can lead to materials that are more flexible than the PHB homopolymer, making them suitable for applications like flexible and absorbable monofilament sutures. Research has shown that the molar ratio of 3-hydroxybutyrate (B1226725) (3HB) to carbonate units in the resulting polymer is often very similar to the monomer feed ratio.

Copolymerization with cyclic anhydrides offers another route to functional polyesters. For example, a bimetallic salen aluminum complex has been used to catalyze the copolymerization of β-butyrolactone with succinic anhydride, alongside cyclohexene oxide. This process can lead to the formation of block copolyesters, demonstrating the versatility of using different types of cyclic monomers in conjunction with BBL.

Table 2: Copolymerization of this compound with Cyclic Carbonates and Anhydrides

| Comonomer Type | Specific Comonomer | Resulting Copolymer Type | Notable Research Finding |

|---|---|---|---|

| Cyclic Carbonate | Trimethylene Carbonate (TMC) | Poly(ester-carbonate) | Produces more flexible polymers than pure PHB. |

| Cyclic Carbonate | 2,2-Dimethyltrimethylene Carbonate (DMC) | Poly(ester-carbonate) | Allows for the synthesis of novel biodegradable polymers containing 3HB units. |

| Cyclic Anhydride | Succinic Anhydride (SA) | Polyester | Can form block copolyesters in a multicomponent system with an epoxide. |

Grafting and Block Copolymerization for Multifunctional Materials

Block and graft copolymers represent advanced polymer architectures that allow for the combination of distinct polymer properties into a single multifunctional material. In these structures, long sequences (blocks) of one polymer are covalently bonded to blocks of another, or chains of a second polymer are attached as branches (grafts) onto a primary polymer backbone.

For this compound, block copolymerization is a well-established technique to overcome the brittleness of its homopolymer, PHB. By synthesizing diblock or triblock copolymers, materials with tailored properties for specific applications, such as drug delivery or tissue engineering, can be created. For example, anionic ring-opening polymerization can be used to create diblock copolymers of BBL and β-propiolactone nih.gov. Similarly, block copolymers of BBL with ε-caprolactone or lactide are frequently prepared to serve as bioresorbable materials where the PHB block provides biodegradability and the PCL or PLA block imparts improved mechanical toughness fiveable.me.

The synthesis of these copolymers often involves sequential monomer addition, where one monomer is polymerized to completion before the second is introduced. Another strategy involves using a pre-synthesized polymer chain with a reactive end-group (a macroinitiator) to initiate the polymerization of BBL. This has been demonstrated by using macroinitiators from the controlled degradation of natural PHAs to initiate the anionic ring-opening polymerization of BBL, resulting in diblock copolymers nih.gov. Amphiphilic block copolymers, such as those combining hydrophilic poly(ethylene glycol) (PEG) blocks with hydrophobic PHB blocks, can self-assemble into micelles and are of great interest for drug delivery systems nih.gov.

Grafting techniques, such as "grafting from," "grafting to," and "grafting through," offer another dimension for creating multifunctional materials. While less specific literature exists for grafting BBL compared to block copolymerization, these methods provide a powerful toolkit for modifying surfaces or bulk properties by attaching PHB chains to or from other polymer backbones.

Table 3: Examples of Block Copolymers Based on this compound

| Block Comonomer | Copolymer Architecture | Synthesis Method Example | Resulting Material Functionality |

|---|---|---|---|

| ε-Caprolactone (CL) | Diblock (PCL-b-PHB) | Sequential anionic polymerization | Improved toughness and flexibility for biomedical applications. |

| β-Propiolactone | Diblock | Anionic ring-opening copolymerization | Copolyesters with designed architecture. nih.gov |

| Lactide (LA) | Diblock | Sequential ring-opening polymerization | Enhanced mechanical strength. |

| Poly(ethylene glycol) (PEG) | Triblock (PHB-b-PEG-b-PHB) | Anionic polymerization using PEG macroinitiators | Amphiphilic, self-assembles into micelles for drug delivery. nih.gov |

| Natural PHAs (e.g., PHBV) | Diblock | Using macroinitiators from degraded natural PHAs | Creation of novel biodegradable block copolymers. nih.gov |

Sequence Control and Monomer Reactivity Ratios in Copolymerization

The sequence of monomer units along a polymer chain is a critical factor that dictates the final properties of the material. In copolymerization, this sequence can range from perfectly alternating or blocky to completely random. Controlling this sequence is a key goal in polymer synthesis to achieve desired thermal and mechanical properties. This control is fundamentally related to the monomer reactivity ratios, denoted as r₁ and r₂.

The reactivity ratio r₁ is the ratio of the rate constant for a growing polymer chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant of it adding monomer 2 (k₁₂). Conversely, r₂ is the ratio of the rate constant for a chain ending in monomer 2 adding another monomer 2 (k₂₂) to the rate constant of it adding monomer 1 (k₂₁). The product of these two ratios (r₁ x r₂) provides insight into the resulting copolymer structure:

r₁r₂ ≈ 1 : An ideal random copolymer is formed, where the monomer sequence is statistically random.

r₁r₂ ≈ 0 : The copolymer tends to have an alternating sequence of monomers.

r₁r₂ > 1 : The system favors the formation of block copolymers.

r₁ > 1 and r₂ < 1 : The copolymer will be enriched in monomer 1 relative to the feed composition.

The ability to control the polymer architecture has been demonstrated in the anionic ring-opening copolymerization of BBL with β-ethoxymethyl-β-propiolactone. In this system, researchers were able to obtain either diblock or random copolymers by adjusting the reaction conditions, showcasing a practical application of sequence control nih.gov.

Table 4: Interpretation of Monomer Reactivity Ratios in Copolymerization

| Condition | Interpretation | Resulting Copolymer Structure |

|---|---|---|

| r₁ > 1, r₂ > 1 | Both propagating chains prefer to add their own monomer. | Tendency towards a blocky structure or a mixture of homopolymers. |

| r₁ < 1, r₂ < 1 (r₁r₂ < 1) | Both propagating chains prefer to add the other monomer. | Tendency towards an alternating structure. |

| r₁ > 1, r₂ < 1 | Chain 1 prefers adding M1; Chain 2 prefers adding M1. | Random copolymer enriched in monomer 1. |

| r₁ ≈ 1, r₂ ≈ 1 (r₁r₂ ≈ 1) | No preference for either monomer addition. | Ideal random copolymer. |

Enzymatic Transformations and Biocatalysis Utilizing Beta Butyrolactone

Hydrolase-Mediated Ring Opening and Polymerization

The enzymatic ring-opening polymerization (e-ROP) of β-butyrolactone (β-BL) is a key method for synthesizing poly(3-hydroxybutyrate) (P(3HB)), a biodegradable and biocompatible polyester (B1180765). This process is primarily catalyzed by hydrolases, such as lipases and P(3HB) depolymerases, which typically function to break down esters but can be utilized for polymerization under specific conditions, often in non-aqueous environments.

Lipases from various sources have been extensively studied for this purpose. For instance, porcine pancreatic lipase (B570770) (PPL) and lipases from Candida cylindracea and Pseudomonas cepacia have demonstrated the ability to polymerize β-BL. acs.orgresearchgate.netscite.ai The reaction proceeds via the formation of an acyl-enzyme intermediate. The enzyme's active site, typically featuring a serine residue, attacks the carbonyl carbon of the lactone, leading to ring opening. This activated monomer then reacts with an initiator (like water or an alcohol) or the hydroxyl end of a growing polymer chain to propagate polymerization. acs.org

Research has shown that the polymerization can be conducted at temperatures ranging from 60 to 100°C, yielding P(3HB) with weight-average molecular weights (M̄w) up to 7,300. acs.orgacs.org The polymerization of the enantiopure (R)-β-butyrolactone generally proceeds more readily and produces polymers with higher molecular weights compared to the polymerization of the racemic mixture, (R,S)-β-BL. acs.orgscite.aiacs.org The resulting polymer can consist of both linear and cyclic structures, with the proportion of cyclic P(3HB) increasing with higher monomer conversion. acs.orgscite.ai

In addition to lipases, P(3HB) depolymerases, enzymes that naturally degrade bacterial P(3HB), can catalyze the reverse reaction—the polymerization of β-BL. oup.comoup.com Studies using PHB depolymerase from Pseudomonas stutzeri and Alcaligenes faecalis have shown that these enzymes are effective catalysts. oup.comnih.gov Interestingly, research on a P(3HB) depolymerase composed of a catalytic domain and a substrate-binding domain (SBD) found that the SBD was not essential for polymerization and that its removal actually facilitated the reaction. oup.comoup.com Site-specific mutagenesis studies on the PHB depolymerase from A. faecalis confirmed that the enzyme's catalytic triad (B1167595) is essential for the polymerization activity, as mutant enzymes showed no significant ability to polymerize β-BL. nih.gov

| Enzyme | Source Organism | Substrate | Temp (°C) | M̄w ( g/mol ) | Monomer Conversion (%) | Reference |

| Porcine Pancreatic Lipase (PPL) | Sus scrofa (domestic pig) | (R,S)-β-BL | 80 | 4,200 | 85 | acs.org |

| Porcine Pancreatic Lipase (PPL) | Sus scrofa (domestic pig) | (R)-β-BL | 100 | 7,300 | 91 | acs.org |

| Candida cylindracea Lipase (CC) | Candida rugosa | (R,S)-β-BL | 80 | 3,900 | 88 | acs.org |

| Thermophilic Lipase ESL-001-02 | Recombinant | (R,S)-β-BL | 75 | 5,400 | 87 | acs.org |

| PHB Depolymerase (with SBD) | Pseudomonas stutzeri | (R,S)-β-BL | 80 | 1,400 | 80 | oup.com |

| PHB Depolymerase (without SBD) | Pseudomonas stutzeri | (R,S)-β-BL | 80 | 1,700 | 90 | oup.com |

Biotransformations to Chiral Building Blocks

The enzymatic transformation of β-butyrolactone is a valuable strategy for producing optically pure chiral synthons, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive compounds. A key technique in this area is the kinetic resolution of racemic mixtures.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic substrate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Candida antarctica lipase B (CALB) has proven highly effective for the kinetic resolution of racemic (R,S)-β-butyrolactone. nih.gov In a process known as alcoholysis, CALB enantioselectively catalyzes the ring-opening of the (S)-enantiomer with an alcohol, such as methanol, to form the corresponding (S)-methyl 3-hydroxybutyrate (B1226725) ester. The (R)-β-butyrolactone remains largely unreacted and can thus be recovered with high optical purity. This process exhibits a high enantiomeric ratio (E-value) of 198, indicating excellent selectivity. nih.gov

Detailed kinetic studies of this resolution have shown that the alcohol (methanol) and both the (R)- and (S)-methyl ester products can act as competitive inhibitors for the enzyme. nih.gov Such biotransformations provide an efficient route to (R)-β-butyrolactone, a significant building block for biodegradable polymers and various biologically active molecules. nih.gov

Beyond resolution, enzymes can be used in multi-step chemoenzymatic sequences to produce other valuable chiral lactones. For example, optically pure (S)-3-hydroxy-γ-butyrolactone has been synthesized from L-malic acid through a process involving a lipase-catalyzed hydrolysis step. nih.govresearchgate.net While this does not start with β-butyrolactone, it demonstrates the broader utility of enzymes in creating chiral lactone building blocks. Similarly, tandem biocatalytic reactions using aldolases and ketoreductases have been developed to synthesize a variety of chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. nih.govacs.org

Enzyme Discovery and Engineering for Novel Reactions

The advancement of biocatalysis with (-)-beta-butyrolactone relies heavily on the discovery of new enzymes with superior properties and the engineering of existing ones for enhanced performance and novel reactivity. The search for new biocatalysts is driven by the need for enzymes that can function under industrial conditions, exhibit higher selectivity, or catalyze reactions not previously possible. researchgate.net

One area of discovery involves exploring unique environments for novel enzymes. For example, thermophilic lipases, sourced from microorganisms in extreme thermal environments, have been identified as potential catalysts for the ring-opening polymerization of racemic β-butyrolactone. acs.org These enzymes offer the advantage of high thermal stability, allowing polymerization to be carried out at higher temperatures (60-80°C), which can reduce reaction times. acs.org Another source of novel biocatalysts is the screening of depolymerases from various microorganisms. The medium-chain-length (mcl)-PHA depolymerase from Pseudomonas fluorescens has been shown to catalyze the ring-opening polymerization of racemic β-butyrolactone. researchgate.net

Enzyme engineering, through techniques like site-directed mutagenesis, provides a powerful tool to understand and modify enzyme function. Studies involving the P(3HB) depolymerase from Alcaligenes faecalis T1 utilized site-specific mutants to probe the catalytic mechanism. By substituting the amino acids of the catalytic triad, researchers demonstrated conclusively that these specific residues are directly responsible for the enzyme-catalyzed polymerization of β-butyrolactone, as the mutant enzymes lacked polymerization activity. nih.gov Such knowledge is fundamental for rationally engineering enzymes for improved catalytic efficiency or altered substrate specificity.

Engineering efforts also focus on improving enzyme stability and reusability, which are critical for industrial applications. Immobilization is a common strategy, as seen in the synthesis of (S)-3-hydroxy-γ-butyrolactone where a lipase was immobilized on polymeric supports. This not only simplified the recovery and reuse of the enzyme but also prevented the formation of emulsions in two-phase solvent systems. nih.govresearchgate.net

Metabolic Pathways Involving Butyrolactones (General Biochemical Context)

While this compound itself is not a common natural product, other butyrolactones, particularly γ-butyrolactones (GBLs), play crucial roles as signaling molecules in nature. The most well-studied examples are the A-factor family of autoregulators in the bacterial genus Streptomyces. pnas.orgnih.govresearchgate.net These GBLs are hormone-like molecules that, at nanomolar concentrations, regulate complex physiological processes, including the production of secondary metabolites (like antibiotics) and morphological differentiation (such as aerial mycelium formation). pnas.orgontosight.ai

The biosynthesis of these GBLs involves a key enzyme, AfsA, which catalyzes the condensation of a β-ketoacyl derivative with dihydroxyacetone phosphate (B84403) (DHAP). pnas.orgnih.gov This is followed by reduction and dephosphorylation steps to form the final γ-butyrolactone structure. nih.gov The discovery of these natural pathways highlights how bacteria utilize lactone structures for intricate cell-to-cell communication.

In the realm of metabolic engineering, scientists have designed and constructed novel biosynthetic pathways to produce butyrolactone-related platform chemicals from renewable feedstocks like glucose. Although there are no known natural pathways to 3-hydroxy-γ-butyrolactone, researchers have successfully engineered E. coli to produce it. nih.gov One such designed pathway involves enzymes that condense two acyl-CoA molecules, stereospecifically reduce the resulting β-keto group, and then hydrolyze the thioester. By feeding different organic acids, this platform can produce various 3-hydroxyacids, including 3,4-dihydroxybutyric acid, the hydrolyzed form of 3-hydroxy-γ-butyrolactone. nih.gov Similarly, Corynebacterium glutamicum has been engineered to produce γ-hydroxybutyrate (GHB), which can be efficiently converted to γ-butyrolactone (GBL) through acid treatment after fermentation. nih.gov These efforts demonstrate the potential to create microbial cell factories for the sustainable production of valuable butyrolactone-based chemicals.

Degradation, Biodegradation, and Environmental Fate of Beta Butyrolactone and Its Derivatives

Hydrolytic Degradation Mechanisms and Kinetics

(-)-beta-Butyrolactone, as a cyclic ester, is susceptible to hydrolysis, a chemical breakdown process involving water. The rate and mechanism of this degradation are significantly influenced by pH and temperature.

Under neutral conditions, the hydrolysis of β-butyrolactone is relatively slow. However, the process is catalyzed by both acids and bases. In acidic conditions, the hydrolysis can proceed through two primary mechanisms: a bimolecular pathway (AAC2) and a unimolecular pathway (AAC1). Theoretical studies suggest that as acidity increases, a transition from the AAC2 to the AAC1 mechanism can occur. The AAC2 mechanism involves a nucleophilic attack by a water molecule on the protonated carbonyl carbon of the lactone.

In alkaline or basic conditions, hydrolysis is significantly accelerated. The mechanism in basic media can also follow two main pathways: a bimolecular acyl-oxygen cleavage (BAC2) or a bimolecular alkyl-oxygen cleavage (BAL2). The BAC2 mechanism, involving a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, is generally the more favored pathway for the hydrolysis of β-lactones.

The rate of hydrolysis is pH-dependent. Studies on the similar compound γ-butyrolactone (GBL) have shown that hydrolysis is faster in both acidic (pH 2.0) and alkaline (pH 12.0) conditions compared to neutral pH. For instance, at pH 7.0, the hydrolysis of GBL is slow, reaching only near-completion after 202 days. In contrast, under strongly acidic conditions, an equilibrium between the lactone and its hydrolyzed form, gamma-hydroxybutyric acid (GHB), is reached much more rapidly.

Interactive Data Table: Conceptual pH-Dependence of β-Butyrolactone Hydrolysis Rate This table illustrates the expected qualitative trend of the first-order hydrolysis rate constant (k) for β-butyrolactone as a function of pH at a constant temperature. Specific values are illustrative.

| pH Range | Predominant Mechanism | Relative Rate Constant (k) |

|---|---|---|

| < 4 (Acidic) | Acid-Catalyzed (e.g., AAC2) | Moderate to High |

| 4 - 8 (Neutral) | Spontaneous/Water-Mediated | Low |

| > 8 (Alkaline) | Base-Catalyzed (e.g., BAC2) | High to Very High |

Enzymatic Biodegradation Pathways of Related Polymers (e.g., Poly(3-hydroxybutyrate))

Poly(3-hydroxybutyrate) (PHB), a polymer synthesized from β-butyrolactone monomers, is known for its biodegradability, primarily through enzymatic action. The biodegradation of PHB is a surface erosion process mediated by specific enzymes.

The key enzymes responsible for PHB degradation are PHB depolymerases. These enzymes are produced by a wide variety of microorganisms, including bacteria and fungi. PHB depolymerases are typically extracellular enzymes that bind to the surface of the PHB polymer and hydrolyze the ester linkages.

The specificity of PHB depolymerases can vary. Some depolymerases are specific to PHB and show little to no activity on other polyesters. For example, extracellular PHB depolymerases from Alcaligenes faecalis, Pseudomonas stutzeri, and Comamonas acidovorans have been shown to hydrolyze poly(3-hydroxybutyrate) (P(3HB)), poly(3-hydroxypropionate) (P(3HP)), and poly(4-hydroxybutyrate) (P(4HB)), but not other polyesters. unic.ac.cy The substrate-binding domains of these enzymes play a crucial role in their specificity, allowing them to adsorb strongly to the surface of specific polyester (B1180765) granules. unic.ac.cy

The kinetic parameters of PHB depolymerases have been studied for various microbial sources. For instance, the PHB depolymerase from Penicillium expansum exhibited an apparent Michaelis constant (Km) of 1.04 μg/mL and a maximum reaction velocity (Vmax) of 4.5 μ g/min . nih.gov Another example is the enzyme from Streptomyces ascomycinicus, which had an apparent Km of 0.61 mM and a Vmax of 9796.8 U/mg. researchgate.net

Interactive Data Table: Substrate Specificity of Various PHB Depolymerases This table summarizes the ability of PHB depolymerases from different microorganisms to hydrolyze various polyesters. '+' indicates hydrolysis, while '-' indicates no hydrolysis.

| Enzyme Source | Poly(3-hydroxybutyrate) (P(3HB)) | Poly(3-hydroxypropionate) (P(3HP)) | Poly(4-hydroxybutyrate) (P(4HB)) | Poly(ethylene succinate) (PESU) | Poly(ethylene adipate) (PEA) |

|---|---|---|---|---|---|

| Alcaligenes faecalis | + | + | + | + | + |

| Pseudomonas stutzeri | + | + | + | + | + |

| Comamonas acidovorans | + | + | + | + | + |

| Penicillium expansum | + | - | - | - | - |

Besides specific PHB depolymerases, some lipases have also been shown to degrade PHB and other polyhydroxyalkanoates (PHAs). Lipases are enzymes that typically hydrolyze fats (triglycerides). However, their activity is not always limited to lipids.

Studies have shown that lipases from various sources, including Bacillus subtilis, Pseudomonas aeruginosa, and porcine pancreas, can hydrolyze PHB. nih.govresearchgate.net The degradation of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) films was found to be faster with porcine pancreas lipase (B570770) than in soil, although the decrease in molecular weight was less pronounced. nih.gov However, it's important to note that the activity of lipases on PHB is generally lower and less specific compared to dedicated PHB depolymerases. Some studies have reported that while lipases can hydrolyze polyesters like poly(6-hydroxyhexanoate) and poly(4-hydroxybutyrate), their activity on polyesters with side chains, such as PHB, is often slight or non-existent. nih.gov

The physical properties of the PHB polymer, particularly its crystallinity and morphology, play a crucial role in determining the rate of enzymatic degradation. PHB is a semi-crystalline polymer, consisting of both crystalline and amorphous regions.

Enzymatic degradation of PHB is a surface-limited process where enzymes preferentially attack the more accessible amorphous regions first. acs.org An increase in the crystallinity of PHB generally leads to a decrease in the rate of enzymatic degradation. acs.org This is because the tightly packed polymer chains in the crystalline domains are less accessible to the active sites of the enzymes.

PHB depolymerases can be broadly classified based on their mode of action on the polymer chain as either endo- or exo-hydrolases.

Endo-hydrolysis: Endo-type depolymerases cleave the ester bonds randomly within the polymer chain, leading to a rapid decrease in the polymer's molecular weight and the production of various-sized oligomers.

The primary products of PHB hydrolysis by many extracellular depolymerases are the monomer, (R)-3-hydroxybutyric acid, and its dimer. The predominance of the monomer as the final product suggests that many of these enzymes act as exo-hydrolases. unic.ac.cynih.gov For example, the PHB depolymerase from Thermus thermophilus HB8 was identified as acting principally as an exo-type hydrolase, with the monomer being the main hydrolysis product. unic.ac.cy Similarly, analysis of the hydrolysis products of the PHB depolymerase from Streptomyces ascomycinicus revealed the presence of both monomers and dimers, also suggesting an exo-type mechanism. researchgate.net

Microbial Degradation and Bioremediation Potential

The ability of a wide range of microorganisms to degrade PHB makes it a promising material for applications where biodegradability is desired and highlights its potential for bioremediation.

Numerous bacteria and fungi capable of degrading PHB have been isolated from various environments, including soil, compost, sewage sludge, and marine water. wikipedia.orgoup.com Some of the well-studied PHB-degrading microorganisms include species from the genera Bacillus, Pseudomonas, Streptomyces, Aspergillus, and Comamonas. wikipedia.org

The biodegradation of PHB in natural environments is influenced by several factors, including:

Microbial activity: The presence and abundance of PHB-degrading microorganisms are primary determinants of the degradation rate.

Temperature: Most PHB-degrading organisms are mesophilic, but thermophilic species that can degrade PHB at higher temperatures have also been identified. wikipedia.org

pH: The optimal pH for the activity of PHB depolymerases can vary, with some enzymes favoring neutral to alkaline conditions, while others are more active in acidic environments. researchgate.netnih.gov

Moisture: Water is essential for the hydrolytic cleavage of the ester bonds and for microbial activity.

Nutrient availability: The availability of other nutrients, such as nitrogen and phosphorus, can influence microbial growth and enzyme production. jmb.or.kr